![molecular formula C21H20O11 B1205400 cyanidin 3-O-beta-D-glucoside betaine](/img/structure/B1205400.png)
cyanidin 3-O-beta-D-glucoside betaine
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Overview
Description
Cyanidin 3-O-beta-D-glucoside betaine is an oxonium betaine that is the conjugate base of cyanidin 3-O-beta-D-glucoside, arising from selective deprotonation of the 5-hydroxy group on the chromene ring; major species at pH 7.3. It is a beta-D-glucoside and an oxonium betaine. It is a conjugate base of a cyanidin 3-O-beta-D-glucoside. It is a conjugate acid of a cyanidin 3-O-beta-D-glucoside(1-).
Scientific Research Applications
Endothelial Cell Function
Research by Sorrenti et al. (2007) explored the impact of cyanidin-3-O-beta-glucoside (C3G) on endothelial cells, specifically its effect on heme oxygenase-1 and endothelial nitric oxide synthase expression. The study found that C3G may have protective effects against endothelial dysfunction, particularly at concentrations achievable through diet rather than supplementation (Sorrenti et al., 2007).
Stability Enhancement
Li et al. (2021) investigated improving the stability of C3G by forming nanocomposites with silk fibroin peptide. The study demonstrated that these nanocomposites could significantly enhance the tolerance of C3G to various physical and chemical factors (Li et al., 2021).
Anti-Inflammatory Properties
A study by Serra et al. (2012) compared the anti-inflammatory effects of C3G and 5-aminosalicylic acid in human intestinal cells. C3G showed a significant reduction in the production of key inflammatory mediators at lower concentrations than 5-aminosalicylic acid, highlighting its potential as a nutraceutical in inflammatory bowel disease (Serra et al., 2012).
Lipid Metabolism
Research by Hao (2012) focused on the effect of C3G on lipoprotein lipase activity in adipocytes, indicating a potential role of C3G in combating obesity through lipid metabolism regulation (Hao, 2012).
Synthetic Routes
Kondo et al. (2006) achieved a novel synthesis of C3G from (+)-catechin, highlighting an efficient biomimetic oxidation route, which could be significant for large-scale production and applications of C3G (Kondo et al., 2006).
properties
Product Name |
cyanidin 3-O-beta-D-glucoside betaine |
---|---|
Molecular Formula |
C21H20O11 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one |
InChI |
InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,24-29H,7H2/t16-,17-,18+,19-,21-/m1/s1 |
InChI Key |
KKJMOABHCCNIEF-GQUPQBGVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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